molecular formula C14H10N4O4 B11963833 3-Nitrobenzaldehyde azine

3-Nitrobenzaldehyde azine

Cat. No.: B11963833
M. Wt: 298.25 g/mol
InChI Key: OFKOPKJTGHUWLZ-UHFFFAOYSA-N
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Description

3-Nitrobenzaldehyde azine is an organic compound with the chemical formula C14H10N4O4. It is derived from 3-nitrobenzaldehyde, which is an aromatic compound containing a nitro group meta-substituted to an aldehyde. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

3-Nitrobenzaldehyde azine can be synthesized through the reaction of 3-nitrobenzaldehyde with hydrazine. The general procedure involves mixing 3-nitrobenzaldehyde with hydrazine hydrate in a suitable solvent, such as ethanol, and heating the mixture under reflux conditions. The reaction typically proceeds as follows:

2C7H5NO3+NH2NH2C14H10N4O4+2H2O2 \text{C}_7\text{H}_5\text{NO}_3 + \text{NH}_2\text{NH}_2 \rightarrow \text{C}_{14}\text{H}_{10}\text{N}_4\text{O}_4 + 2 \text{H}_2\text{O} 2C7​H5​NO3​+NH2​NH2​→C14​H10​N4​O4​+2H2​O

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to ensure higher yields and purity.

Chemical Reactions Analysis

3-Nitrobenzaldehyde azine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like sodium borohydride.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, potassium permanganate, and chromium trioxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Nitrobenzaldehyde azine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in biochemical studies to investigate the effects of nitroaromatic compounds on biological systems.

    Medicine: It serves as a precursor in the synthesis of drugs, such as dihydropyridine calcium channel blockers and antiviral agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-nitrobenzaldehyde azine involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The aldehyde group can also form covalent bonds with nucleophilic sites in proteins and other biomolecules, affecting their function.

Comparison with Similar Compounds

3-Nitrobenzaldehyde azine can be compared with other similar compounds, such as:

    4-Nitrobenzaldehyde azine: Similar in structure but with the nitro group in the para position.

    2-Nitrobenzaldehyde azine: Similar in structure but with the nitro group in the ortho position.

    3-Nitrobenzaldehyde phenylhydrazone: Similar in structure but with a phenylhydrazone group instead of an azine group.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

1-(3-nitrophenyl)-N-[(3-nitrophenyl)methylideneamino]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O4/c19-17(20)13-5-1-3-11(7-13)9-15-16-10-12-4-2-6-14(8-12)18(21)22/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKOPKJTGHUWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NN=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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